molecular formula C20H19NO3 B11413756 N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413756
M. Wt: 321.4 g/mol
InChI Key: IUCDRIUCWDUCGA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical reactivity and biological activity. The combination of dimethylphenyl and carboxamide groups further enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-7-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

IUCDRIUCWDUCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

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